molecular formula C11H9NO4 B182783 5-(4-Nitrophenyl)furfuryl alcohol CAS No. 33342-30-2

5-(4-Nitrophenyl)furfuryl alcohol

Cat. No. B182783
CAS RN: 33342-30-2
M. Wt: 219.19 g/mol
InChI Key: SRCRGLMTENDDRR-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)furfuryl alcohol, also known as 5-(4-Nitrophenyl)-2-furanmethanol, is a chemical compound with the empirical formula C11H9NO4 . It has a molecular weight of 219.19 .


Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Furane .


Physical And Chemical Properties Analysis

5-(4-Nitrophenyl)furfuryl alcohol has a melting point of 134-138 °C (lit.) . Its SMILES string is OCc1ccc(o1)-c2ccc(cc2)N+=O .

properties

IUPAC Name

[5-(4-nitrophenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCRGLMTENDDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350850
Record name 5-(4-Nitrophenyl)furfuryl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Nitrophenyl)furfuryl alcohol

CAS RN

33342-30-2
Record name 5-(4-Nitrophenyl)furfuryl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Nitrophenyl)furfuryl alcohol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a heated suspension of 5-(4-nitrophenyl)-2-furancarboxaldehyde (176 g., 0.8 m.) and 1000 ml of ethanol was added a suspension of sodium borohydride (82 g.) in 1500 ml of ethanol. The solids dissolved and the solution turned very dark. The solution was stirred without external heating until hydrogen ceased to be evolved (22 hours). Upon stirring, the material solidified (pH 9-11). To the suspension was added a 5 percent sulfuric acid solution until the solution was just acidic (600 ml., pH 5-6). The dark mixture was dissolved upon heating at 60°-70° C. for 1 hour. After cooling, the solids were filtered and the filtrate was diluted with water to ppt. the product. The solids were extracted with boiling SDA-32 and the extracts were diluted with water. Total yield of 5-(p-nitrophenyl)-furfuryl alcohol was 150 grams (85%).
Quantity
176 g
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Reaction Step One
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1000 mL
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82 g
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reactant
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Quantity
1500 mL
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solvent
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three
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0 (± 1) mol
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